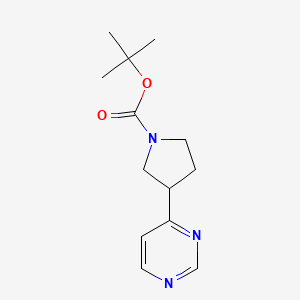
1,1-Dioxo-3,5-dihydro-2H-4,1benzoxathiepine-8-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dioxo-3,5-dihydro-2H-4,1benzoxathiepine-8-carboxylic acid is a heterocyclic compound that contains sulfur and oxygen atoms within its ring structure
Méthodes De Préparation
The synthesis of 1,1-Dioxo-3,5-dihydro-2H-4,1benzoxathiepine-8-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a suitable benzoxathiepine derivative with oxidizing agents to introduce the dioxo functionality. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
1,1-Dioxo-3,5-dihydro-2H-4,1benzoxathiepine-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom.
Substitution: The compound can undergo substitution reactions where functional groups attached to the ring are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Applications De Recherche Scientifique
1,1-Dioxo-3,5-dihydro-2H-4,1benzoxathiepine-8-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,1-Dioxo-3,5-dihydro-2H-4,1benzoxathiepine-8-carboxylic acid involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to changes in their activity. The pathways involved depend on the specific biological context and the nature of the target molecules .
Comparaison Avec Des Composés Similaires
1,1-Dioxo-3,5-dihydro-2H-4,1benzoxathiepine-8-carboxylic acid can be compared with other similar compounds such as:
1,1-Dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-3-carboxylic acid: This compound has a similar ring structure but differs in the position and nature of the functional groups.
2H-1,4-Benzoxazine-7-carboxylic acid, 3,4-dihydro-2,3-dioxo-: Another related compound with a different arrangement of atoms within the ring. The uniqueness of this compound lies in its specific ring structure and the presence of both sulfur and oxygen atoms,
Propriétés
Formule moléculaire |
C10H10O5S |
|---|---|
Poids moléculaire |
242.25 g/mol |
Nom IUPAC |
1,1-dioxo-3,5-dihydro-2H-4,1λ6-benzoxathiepine-8-carboxylic acid |
InChI |
InChI=1S/C10H10O5S/c11-10(12)7-1-2-8-6-15-3-4-16(13,14)9(8)5-7/h1-2,5H,3-4,6H2,(H,11,12) |
Clé InChI |
DNUKYNHIRQKJHL-UHFFFAOYSA-N |
SMILES canonique |
C1CS(=O)(=O)C2=C(CO1)C=CC(=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2,4,5,7-Tetrachloro-8-fluoropyrido[4,3-d]pyrimidine](/img/structure/B13683022.png)
![3-Benzyl-8-Boc-1-(methoxymethyl)-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13683024.png)
![Tert-butyl N-(3-oxospiro[5.5]undecan-9-YL)carbamate](/img/structure/B13683026.png)
![8-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylic Acid](/img/structure/B13683032.png)
![2-(2-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B13683035.png)




